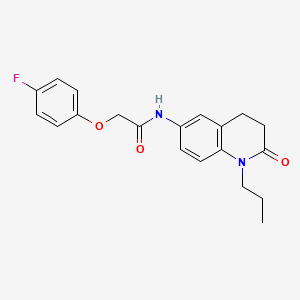

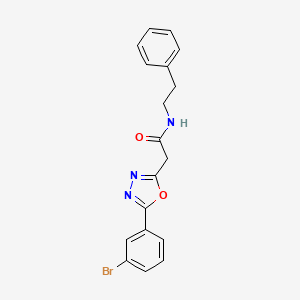

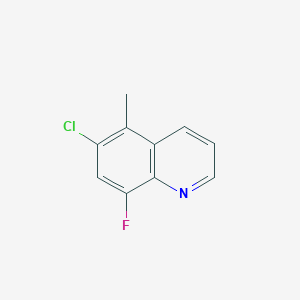

![molecular formula C20H20BrNO3 B2943729 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one CAS No. 477889-35-3](/img/structure/B2943729.png)

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one” is a complex organic molecule. It is characterized by an intricate molecular architecture enriched by distinct functional groups .

Molecular Structure Analysis

The compound unveils an intricate molecular architecture enriched by distinct functional groups, with the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring being a defining feature .Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Scientific Research Applications

Antioxidant Activity

Bromophenols, similar in structural motif to the bromobenzyl component of the compound , have been isolated from natural sources such as red algae and demonstrated significant antioxidant properties. For example, Olsen et al. (2013) investigated the antioxidant activity of four bromophenols from the red algae Vertebrata lanosa, highlighting the potential of such compounds in cellular antioxidant assays. This suggests that derivatives like "(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one" could have similar antioxidant applications, especially in protecting cells from oxidative stress (Olsen et al., 2013).

Antimicrobial Activity

The antimicrobial potential of bromophenol and morpholine derivatives has been a subject of investigation, suggesting their utility in developing new antimicrobial agents. Balaji et al. (2017) synthesized and evaluated the antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds, demonstrating their effectiveness against various microorganisms. This indicates that compounds structurally related to "(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one" might be explored for their antimicrobial properties (Balaji et al., 2017).

Synthetic Methods and Applications

Research on the synthesis of morpholine and bromophenol derivatives has unveiled versatile methods that could be applicable to synthesizing the compound . For instance, the work by Luo Lingyan et al. (2011) on synthesizing 4-(4-Aminophenyl)-3-morpholinone, an anticoagulant intermediate, presents a synthetic approach that could potentially be adapted for compounds with similar structural features, suggesting a pathway for creating biologically active molecules or intermediates for pharmaceuticals (Luo Lingyan et al., 2011).

properties

IUPAC Name |

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c21-18-6-1-17(2-7-18)15-25-19-8-3-16(4-9-19)5-10-20(23)22-11-13-24-14-12-22/h1-10H,11-15H2/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFDYEHNIRDAAF-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

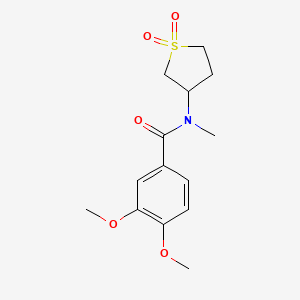

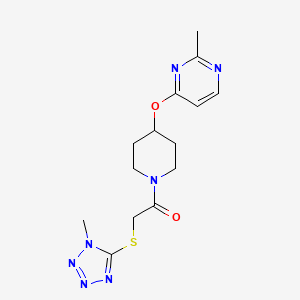

![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)

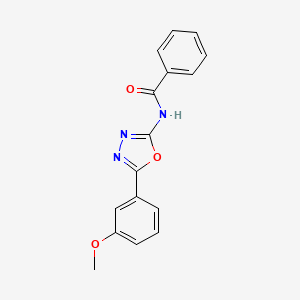

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)

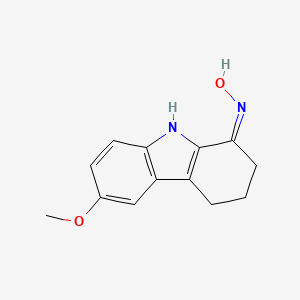

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

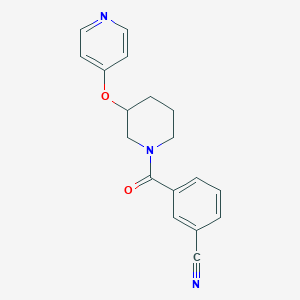

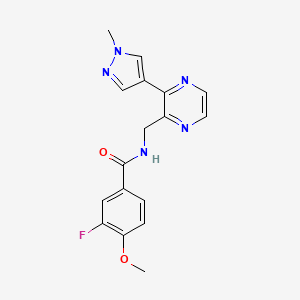

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)